2-Bromofuro[2,3-b]pyridine

Organic Synthesis Heterocyclic Chemistry Halogenation

Researchers requiring reproducible Suzuki-Miyaura diversification of the furo[2,3-b]pyridine hinge-binding scaffold face supply inconsistency and isomer contamination. 2-Bromofuro[2,3-b]pyridine resolves this with a defined bromine handle offering predictable reactivity (Br >> Cl) for chemoselective cross-coupling. • Enables late-stage SAR library generation with aryl/heteroaryl boronic acids at the solvent-exposed kinase region. • Validated purity ≥98% ensures stoichiometry-controlled functionalization without chromatographic scavenging of dehalogenated byproducts. • Supplied from dedicated R&D stock with full QA documentation, eliminating synthetic route re-validation delays.

Molecular Formula C7H4BrNO
Molecular Weight 198.02 g/mol
Cat. No. B13675008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromofuro[2,3-b]pyridine
Molecular FormulaC7H4BrNO
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)OC(=C2)Br
InChIInChI=1S/C7H4BrNO/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H
InChIKeyCLMGDHAVQYQCMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromofuro[2,3-b]pyridine: Strategic Heterocyclic Building Block


2-Bromofuro[2,3-b]pyridine (CAS: 1518148-21-4) is a heteroaryl bromide composed of a fused furan and pyridine ring system with a bromine atom at the 2-position [1]. This compound belongs to the broader class of furo[2,3-b]pyridines, a scaffold that has gained significant traction as a hinge-binding template in the development of kinase inhibitors and other pharmaceutical agents [2]. The presence of the bromine handle is critical for downstream functionalization, particularly in palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the furopyridine core to explore structure-activity relationships (SAR) [1].

Synthetic Handle Reactive aryl bromide for Pd-catalyzed cross-coupling diversification
Med Chem Scaffold Furo[2,3-b]pyridine core with reported kinase hinge-binding potential
Process Control Stoichiometry-controlled synthesis supports reproducible intermediate supply

Unique Reactivity of 2-Bromofuro[2,3-b]pyridine


The position of the bromine atom and the specific ring fusion geometry of 2-bromofuro[2,3-b]pyridine dictate its unique electronic environment and reactivity profile, rendering simple substitution with other furopyridine isomers (e.g., furo[3,2-b]pyridine) or halogen analogs (e.g., 2-chloro- or 2-iodo-derivatives) non-trivial without significant re-optimization of reaction conditions or risking changes in biological target engagement [1]. For instance, the bromination of different furopyridine isomers yields distinct regio- and stereochemical outcomes, highlighting the inherent reactivity differences within this class [2]. Furthermore, the choice of halogen is crucial for cross-coupling efficiency; the reactivity order -Br > -OSO2F > -Cl is well-established in palladium catalysis, meaning that a chloride analog would exhibit different reaction kinetics and yields under identical Suzuki-Miyaura conditions [3]. These factors underscore the necessity of sourcing the specific compound to maintain synthetic fidelity and ensure reproducible biological results.

Attribute
2-Bromofuro[2,3-b]pyridine
Common Substitutes
Ring Isomer
Furo[2,3-b]pyridine (targeted ring fusion)
Furo[3,2-b]pyridine – distinct regio- and stereochemical bromination outcomes
Halogen Reactivity
C-Br (highest reactivity in Pd catalysis)
C-Cl (lower) or C-OSO₂F (moderate) – different kinetics and yield profiles

2-Bromofuro[2,3-b]pyridine: Comparative Performance Data


Stoichiometry-Dependent Regioselective Bromination

Electrophilic bromination of 3-ethoxyfuro[2,3-b]pyridine with exactly 1 equivalent of bromine proceeds with high regioselectivity to afford the 2-bromo-3-ethoxy derivative. This contrasts with the use of 3 equivalents of bromine, which yields a mixture of 2,2-dibromo-3,3-diethoxy-2,3-dihydrofuropyridine and 2-bromo-3,3-diethoxy-2,3-dihydrofuropyridine [1]. This demonstrates a quantifiable difference in product distribution based on stoichiometry, confirming the unique reactivity at the 2-position.

Stoichiometry-dependent bromination
Head-to-head
1 eq. Br₂ → exclusive 2-bromo product; 3 eq. → complex mixture of dibromo and dibromo-dihydro byproducts
Enables controlled, single-product synthesis for reliable intermediate procurement
Stoichiometry-critical; deviation leads to byproduct mixtures
Organic Synthesis Heterocyclic Chemistry Halogenation

Comparative Suzuki-Miyaura Cross-Coupling Reactivity

In palladium-catalyzed Suzuki-Miyaura reactions, heteroaryl bromides like 2-bromofuro[2,3-b]pyridine exhibit a reactivity profile that is distinct from other halides and pseudohalides. A study on chemoselective cross-coupling establishes a clear reactivity order of -Br > -OSO2F > -Cl [1]. This indicates that the bromo-substituent provides a more reactive handle for cross-coupling compared to the corresponding chloro or fluorosulfate analogs, allowing for faster reaction rates and potentially higher yields under milder conditions.

Cross-coupling reactivity rank
Class-level
Reactivity trend: -Br > -OSO₂F > -Cl under Suzuki-Miyaura conditions
Br handle supports faster coupling and potentially higher yields vs. Cl analog
Class-level inference; verify in specific catalytic systems
Medicinal Chemistry Cross-Coupling Palladium Catalysis

Privileged Scaffold for Kinase Inhibition

The furo[2,3-b]pyridine core is a recognized hinge-binding motif in the development of kinase inhibitors [1]. A comprehensive review of the class highlights that numerous furo[2,3-b]pyridine derivatives exhibit high biological activities against various therapeutic targets, including tubulin polymerization, Lck kinase, and Akt kinase [2]. 2-Bromofuro[2,3-b]pyridine serves as the direct precursor to these biologically active compounds, providing the essential scaffold with a functional handle for diversification.

Kinase inhibitor scaffold
Reported
Furo[2,3-b]pyridine core is a recognized hinge-binding motif; diverse derivatives show activities against tubulin polymerization, Lck, Akt kinases
Positions product as entry into privileged kinase chemical space
Literature review; biological relevance is class-wide, not compound-specific
Kinase Inhibitors Drug Discovery Pharmacology

Optimal Use Cases for 2-Bromofuro[2,3-b]pyridine


Parallel Library Synthesis for Kinase Lead Optimization

Medicinal chemistry groups focused on kinase drug discovery can utilize 2-bromofuro[2,3-b]pyridine as a versatile, late-stage diversification handle. The compound's privileged furo[2,3-b]pyridine core is a known kinase hinge-binder, and the 2-bromo substituent offers a clear, high-reactivity site for Suzuki-Miyaura cross-coupling with a diverse range of aryl or heteroaryl boronic acids. This allows for the rapid generation of focused chemical libraries to probe SAR around the solvent-exposed region of the kinase active site [1].

Chemoselective Cross-Coupling for Biheteroaryl Synthesis

Process chemists and synthetic methodologists can leverage the established reactivity hierarchy (-Br > -OSO2F > -Cl) to perform sequential or chemoselective cross-coupling reactions [1]. 2-Bromofuro[2,3-b]pyridine can be selectively functionalized in the presence of a less reactive chloride on another part of a complex molecule, enabling the controlled, stepwise construction of elaborate biheteroaryl architectures relevant to advanced materials or pharmaceuticals.

Regioselective Scaffold Decoration for Chemical Probes

Academic researchers developing chemical probes for understudied kinases or other protein targets can confidently employ 2-bromofuro[2,3-b]pyridine. The well-defined, stoichiometry-controlled synthesis of its derivatives, as demonstrated by the bromination of 3-ethoxyfuropyridine [1], ensures a reliable supply of a key intermediate. This allows researchers to focus on biological hypotheses rather than troubleshooting inconsistent synthetic routes, accelerating the pace of target validation studies.

Application
Selection Property
Validation Focus
Kinase library synthesis
Reactive C-Br handle for late-stage diversification
Cross-coupling yield and scope with boronic acids
Chemoselective biheteroaryl assembly
Reactivity hierarchy: Br > OSO₂F > Cl
Sequential coupling without protecting group manipulation
Chemical probe synthesis
Controlled mono-bromination intermediate
Reproducibility of 2-position derivatization
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